molecular formula C22H17F4NO5 B15026572 Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate

Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate

Cat. No.: B15026572
M. Wt: 451.4 g/mol
InChI Key: IUYQBMZNSAFZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a propyl group, a tetrafluorophenoxy moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Tetrafluorophenoxy Intermediate: This involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the tetrafluorophenoxy group.

    Coupling with Furan Derivative: The tetrafluorophenoxy intermediate is then coupled with a furan derivative under specific conditions to form the furan-amido linkage.

    Introduction of the Propyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
  • 2,3,5,6-Tetrafluoroterephthalaldehyde

Uniqueness

PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE is unique due to its combination of a tetrafluorophenoxy group and a furan-amido linkage, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17F4NO5

Molecular Weight

451.4 g/mol

IUPAC Name

propyl 4-[[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H17F4NO5/c1-2-9-30-22(29)12-3-5-13(6-4-12)27-21(28)17-8-7-14(32-17)11-31-20-18(25)15(23)10-16(24)19(20)26/h3-8,10H,2,9,11H2,1H3,(H,27,28)

InChI Key

IUYQBMZNSAFZIG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.